

# Spectroscopic Profile of 4-Chloro-3-methoxybenzaldehyde: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Chloro-3-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The structural elucidation of **4-Chloro-3-methoxybenzaldehyde** has been performed using a suite of spectroscopic techniques. The quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Chloro-3-methoxybenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	H-C=O
7.84	d	1.8	H-2
7.50	dd	8.2, 1.8	H-6
7.18	d	8.2	H-5
3.97	s	-	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Chloro-3-methoxybenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
190.8	C=O
156.0	C-3
135.8	C-1
131.2	C-5
130.5	C-6
128.0	C-4
111.8	C-2
56.4	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100/125 MHz

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **4-Chloro-3-methoxybenzaldehyde** (Predicted/Analogous)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~2820, ~2720	Weak	Aldehydic C-H stretch (Fermi resonance)
~1700	Strong	C=O stretch (conjugated aldehyde)
~1580, ~1470	Medium-Strong	Aromatic C=C stretch
~1260	Strong	Aryl-O stretch (asymmetric)
~1020	Strong	Aryl-O stretch (symmetric)
~820	Strong	C-Cl stretch

Note: Experimental data for the specific compound was not available. Data is predicted based on characteristic frequencies of substituted benzaldehydes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **4-Chloro-3-methoxybenzaldehyde**

m/z	Relative Intensity (%)	Proposed Fragment
172	~33	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
170	100	[M] <sup>+</sup> (Molecular ion, due to <sup>35</sup> Cl isotope)
169	High	[M-H] <sup>+</sup>
141	Moderate	[M-CHO] <sup>+</sup>
113	Moderate	[M-CHO-CO] <sup>+</sup> or [M-C <sub>2</sub> HO] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-Chloro-3-methoxybenzaldehyde** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.
- For <sup>1</sup>H NMR, the spectral width is typically set to -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone or dichloromethane).
- A few drops of the solution are deposited onto a KBr or NaCl salt plate.
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean salt plate is recorded first.
- The sample spectrum is then recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure compounds.
- Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

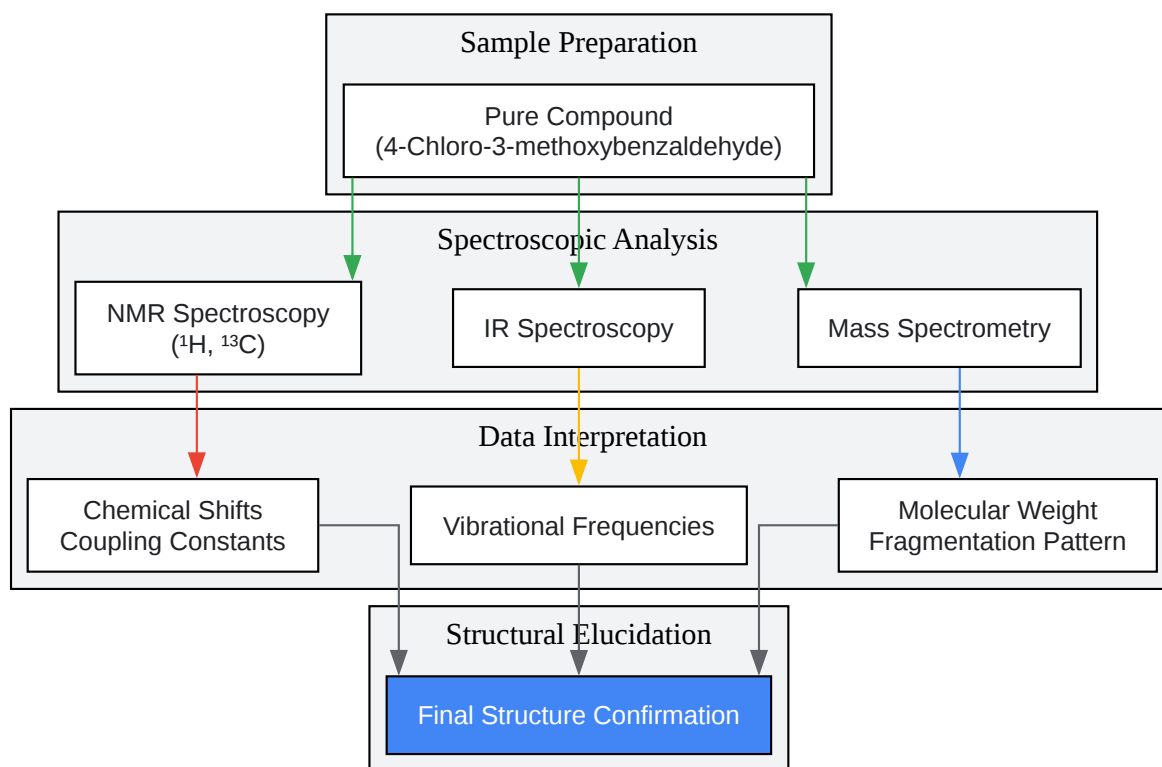
Instrumentation and Data Acquisition:

- The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer.
- The mass-to-charge ratio ( $m/z$ ) of the ions is scanned over a range, for example,  $m/z$  40-300.

- The relative abundance of each ion is plotted against its  $m/z$  value. The presence of a chlorine atom is indicated by the characteristic  $M+2$  isotope peak with an intensity of approximately one-third of the molecular ion peak.[5]

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chloro-3-methoxybenzaldehyde**.



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